molecular formula C22H29N3O5S2 B6512352 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide CAS No. 946301-21-9

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}phenyl)butanamide

Cat. No. B6512352
CAS RN: 946301-21-9
M. Wt: 479.6 g/mol
InChI Key: JOLYHVFMSQJINQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydroquinoline group might be introduced via a Povarov reaction or similar process . The sulfonyl group could potentially be introduced using a sulfonyl chloride in a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline group is a seven-membered ring with one nitrogen atom, which could potentially have interesting effects on the compound’s overall structure and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonyl and amide groups. For example, the sulfonyl group is often involved in substitution reactions, while the amide group can participate in a variety of reactions including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The sulfonamide group plays a crucial role in medicinal chemistry. Since the 1930s, sulfonamide-containing compounds have been widely used in the pharmaceutical industry. Notable examples include the sulfa drugs like sulfanilamide and Prontosil. These compounds compete with p-aminobenzoic acid, a precursor in bacterial folate synthesis. By replacing carboxylic acid and amide groups with sulfonamides, researchers have developed effective antibacterial agents. Additionally, blockbuster drugs like Viagra and Celebrex contain sulfonamide motifs .

Molecular Scaffold

Beyond their functional roles, sulfonamides also serve as molecular scaffolds. Researchers modify the sulfonamide core to create diverse libraries of compounds for drug discovery. These scaffolds can be further decorated with other functional groups to fine-tune properties.

Mechanism of Action

Target of Action

Based on its structural similarity to sulfonylureas , it may target ATP-sensitive potassium channels in pancreatic beta cells, which play a crucial role in insulin secretion.

Mode of Action

If we consider its structural similarity to sulfonylureas, it might stimulate the pancreas to produce more insulin, which helps lower blood sugar levels .

Biochemical Pathways

The compound likely affects the insulin signaling pathway, given its potential role in stimulating insulin production. This pathway is crucial for regulating glucose uptake into cells for energy or storage

Pharmacokinetics

Based on its structural similarity to sulfonylureas, it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it indeed stimulates insulin production like sulfonylureas, it could result in lower blood glucose levels, which would be beneficial for managing type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, stress, and other medications can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates could potentially counteract the glucose-lowering effect of the compound. Similarly, other medications could interact with the compound, altering its effectiveness or causing side effects .

properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S2/c1-3-6-22(26)23-18-10-12-20(13-11-18)32(29,30)24-19-9-8-17-7-5-14-25(21(17)16-19)31(27,28)15-4-2/h8-13,16,24H,3-7,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLYHVFMSQJINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

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